6-hydroxy-7-methoxy-1H-quinazolin-4-one
Description
Significance of the Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone scaffold is of paramount importance in medicinal chemistry due to its synthetic accessibility and the broad spectrum of biological activities its derivatives exhibit. bohrium.comnih.gov The versatility of the quinazolinone core allows for extensive chemical modifications at various positions (notably 2, 3, 6, and 8), which significantly influences the resulting pharmacological properties. ijpsjournal.comnih.govresearchgate.net This structural flexibility enables medicinal chemists to design and synthesize novel derivatives with tailored therapeutic profiles through structure-activity relationship (SAR) studies. ijpsjournal.comcornell.edu
The history of quinazolines began with the first synthesis by Bischler and Lang in 1895, with more extensive structural studies conducted by Gabriel in 1903. taylorandfrancis.com The first quinazolinone, 2-cyanoquinazolin-4(3H)-one, was synthesized by P. Gries in 1869. taylorandfrancis.com Initially isolated from plant sources, quinazoline (B50416) alkaloids are now also sourced from animals and bacteria. researchgate.net Over the years, the development of innovative synthesis techniques, including microwave irradiation and multicomponent reactions, has made the production of these compounds more efficient, fueling further research into their therapeutic applications. ijpsjournal.comwisdomlib.org This has led to the identification of several hundred quinazoline compounds with a wide array of biological activities. researchgate.net
Quinazolinone derivatives are renowned for their remarkably diverse range of pharmacological activities. mdpi.comeipublication.com Their unique structure allows them to be developed as potent agents for various therapeutic applications. eipublication.com Extensive research has demonstrated their efficacy as anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, and anticonvulsant agents. ijpsjournal.comwisdomlib.orgnih.gov The table below summarizes some of the key pharmacological activities associated with the quinazolinone scaffold.
| Pharmacological Activity | Description | Key Findings & Examples |
| Anticancer | Inhibition of cancer cell growth through various mechanisms, including enzyme inhibition. bohrium.commdpi.com | Many derivatives show potent activity against various cancer cell lines by inhibiting targets like EGFR, HER2, and HDAC. taylorandfrancis.commdpi.comacs.org |
| Antimicrobial | Activity against a range of pathogens, including bacteria, fungi, and viruses. ijpsjournal.comnih.gov | Some derivatives are effective against both Gram-positive and Gram-negative bacteria. ijpsjournal.com Others have shown anti-HIV and anti-tubercular potential. nih.govnih.goveipublication.com |
| Anti-inflammatory | Reduction of inflammation. wisdomlib.orgmdpi.com | Certain 4-amino quinazoline derivatives have demonstrated potent anti-inflammatory effects. mdpi.com |
| Anticonvulsant | Management of seizures. wisdomlib.orgnih.gov | The quinazoline structure is explored for its potential in developing new anticonvulsant drugs. cornell.edumdpi.com |
| Other Activities | Includes antioxidant, antidiabetic, analgesic, and antihypertensive effects. wisdomlib.orgmdpi.comeipublication.com | Derivatives have been investigated for a wide array of other therapeutic uses, highlighting the scaffold's versatility. cornell.edueipublication.com |
Introduction to 6-Hydroxy-7-methoxy-1H-quinazolin-4-one
Within the vast family of quinazolinones, this compound is a compound of particular interest, primarily for its role as a synthetic building block.
Structural Representation and Nomenclature Variants
The chemical structure of this compound is characterized by a quinazolinone core with a hydroxyl (-OH) group at position 6 and a methoxy (B1213986) (-OCH3) group at position 7. Its molecular formula is C9H8N2O3 and it has a molecular weight of 192.17 g/mol . aromalake.comsynquestlabs.com
Chemical Structure of this compound

The compound is known by several synonyms, which are listed in the table below.
| CAS Number | IUPAC Name | Synonyms |
| 179688-52-9 | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | 6-Hydroxy-7-methoxy-4(1H)-quinazolinone; 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one; 6-hydroxy-7-methoxyquinazolin-4(3H)-one aromalake.comlgcstandards.comnih.govmolbase.com |
Role as a Key Intermediate in Medicinal Chemistry
The primary significance of this compound lies in its function as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules. ijpsjournal.com It is recognized as an impurity or metabolite in the commercial preparation of certain established drugs. lgcstandards.comhexonsynth.com For instance, it is a known impurity in the manufacturing of Erlotinib and is related to the API family of Gefitinib (B1684475). lgcstandards.comhexonsynth.com
Furthermore, this compound serves as a precursor in the development of novel therapeutic agents. A notable example is its use in the synthesis of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). acs.org CUDC-101 is a potent, multi-acting inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), and has been investigated for cancer treatment. acs.org The synthesis of such multi-target inhibitors from this quinazolinone intermediate highlights its value in creating advanced therapeutic candidates designed to interfere with multiple cancer-related pathways. acs.org
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-methoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZIRNNFVQCDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)NC=NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 6 Hydroxy 7 Methoxy 1h Quinazolin 4 One and Its Analogs
Direct Synthesis Approaches to 6-Hydroxy-7-methoxy-1H-quinazolin-4-one
Direct synthesis focuses on building the target molecule through specifically designed pathways, often starting from readily available precursors or by modifying closely related structures.
A common route to substituted quinazolinones involves a sequence of reactions starting from simple aromatic compounds. Isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) serves as a viable precursor for the synthesis of this compound. nih.gov Although a complete, published pathway directly from isovanillin to the target quinazolinone is not detailed in the provided results, a general and plausible synthetic sequence can be constructed based on established organic chemistry principles for building quinazolinone cores.
The synthesis would likely proceed through the following key transformations:
Nitration: Introduction of a nitro group ortho to the hydroxyl group of isovanillin.
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Amidation: Transformation of the carboxylic acid into a primary amide, forming a 2-amino-benzamide derivative.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Ring closure with a suitable one-carbon source (e.g., formamide (B127407) or formic acid) to form the final quinazolinone ring system.
A representative data table for such a hypothetical, yet chemically sound, multistep synthesis is provided below.
Table 1: Plausible Synthetic Route from Isovanillin
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Nitration | Isovanillin | HNO₃, H₂SO₄ | 2-Nitro-3-hydroxy-4-methoxybenzaldehyde |
| 2 | Oxidation | 2-Nitro-3-hydroxy-4-methoxybenzaldehyde | KMnO₄ or other oxidant | 2-Nitro-3-hydroxy-4-methoxybenzoic acid |
| 3 | Reduction | 2-Nitro-3-hydroxy-4-methoxybenzoic acid | H₂, Pd/C or Fe/HCl | 2-Amino-3-hydroxy-4-methoxybenzoic acid |
| 4 | Cyclization with Amide Formation | 2-Amino-3-hydroxy-4-methoxybenzoic acid | Formamide (HCONH₂) | This compound |
An alternative and often more direct approach is the chemical modification of a closely related quinazolinone. The compound 6,7-dimethoxyquinazolin-4(3H)-one is a common starting material for producing derivatives like gefitinib (B1684475) and erlotinib. nih.gov A key step in these syntheses is the regioselective demethylation of the 6-methoxy group to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
A reported method for this specific conversion involves heating 6,7-dimethoxyquinazolin-4(3H)-one with L-methionine in methanesulfonic acid. nih.gov The reaction is refluxed for approximately 12 hours. Upon completion, the mixture is cooled and neutralized to precipitate the desired product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one, which can be collected by filtration. nih.gov This method provides a high yield (98%) of the target compound. nih.gov
Advanced Synthetic Strategies for Quinazolinone Derivatives
To overcome the limitations of classical synthesis, such as harsh conditions or low atom economy, advanced strategies have been developed. nih.govrsc.org These include electrosynthesis, catalyst-mediated reactions, and molecular hybridization.
Organic electrosynthesis has emerged as a powerful and sustainable alternative to traditional methods, using electrons as "reagents" to avoid the need for chemical oxidants or metal catalysts. nih.govacs.org Several electrochemical protocols have been developed for constructing the quinazolinone core.
One approach involves the anodic oxidation of 2-aminobenzamides and various amines in an undivided cell. nih.govacs.org This method features metal-free and oxidant-free conditions, can be performed in aqueous media, and is scalable. nih.govacs.org The reaction typically uses a platinum plate as the working electrode and is conducted at a constant current. nih.govorganic-chemistry.org Mechanistic studies suggest the process involves the electrochemical oxidation of the starting materials, leading to the formation of intermediates that cyclize to form the quinazolinone ring. researchgate.net Another method employs the cathodic reduction of nitro compounds, using inexpensive carbon-based electrodes and sulfuric acid as both an electrolyte and a cyclization catalyst. rsc.org This highlights the versatility of electrochemical methods, which can be either oxidative or reductive depending on the desired transformation.
Table 2: Comparison of Electrosynthesis Protocols for Quinazolinones
| Method | Type | Starting Materials | Key Conditions | Advantages |
|---|---|---|---|---|
| Anodic Oxidation nih.govacs.org | Oxidation | 2-Aminobenzamides, Amines | Platinum electrode, constant current, DMSO/H₂O | Metal-free, oxidant-free, water tolerant, scalable |
| Anodic Oxidation organic-chemistry.org | Oxidation | Benzylic chlorides, 2-Aminobenzamides | Reticulated vitreous carbon (RVC) anode, Pt cathode | Metal-free, acceptor-free, sustainable |
| Cathodic Reduction rsc.org | Reduction | Nitro-substituted precursors | Carbon-based electrodes, H₂SO₄ electrolyte | Mild conditions, inexpensive materials, scalable |
| I₂-Catalyzed Oxidation rsc.orgnih.gov | Oxidation | Alcohols, 2-Aminobenzamides | I₂ catalyst, aqueous solution, room temperature | Biocompatible catalyst, green solvent |
Transition metal catalysis offers a highly efficient and selective means to synthesize and functionalize quinazolinone derivatives. rsc.orgbohrium.com These methods often proceed via C-H bond activation, allowing for the direct introduction of new functional groups onto the quinazolinone scaffold without pre-functionalized starting materials. bohrium.comresearchgate.net
Catalysts based on palladium (Pd), ruthenium (Ru), rhodium (Rh), copper (Cu), iron (Fe), and manganese (Mn) have been successfully employed. rsc.orgnih.govnih.gov
Palladium (Pd): Used for C-H acetoxylation and intramolecular biaryl coupling to create fused polycyclic systems. rsc.org
Ruthenium (Ru): Enables C-H alkenylation, providing a direct route to functionalized olefins. rsc.org
Copper (Cu): Catalyzes one-pot, three-component reactions for aerobic oxidative cyclization. nih.gov
Iron (Fe): FeBr₂ has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and other amines under aerobic conditions. nih.gov
These catalytic reactions provide powerful tools for creating diverse libraries of quinazolinone derivatives through arylation, amination, alkylation, and halogenation. rsc.org
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (bioactive scaffolds) into a single molecule. rsc.orgnih.gov This technique aims to create new chemical entities with improved potency or a dual mode of action. nih.govnih.gov The quinazolinone scaffold is a popular choice for hybridization due to its wide range of pharmacological activities. rsc.orgnih.gov
Synthetic strategies for creating these hybrids often involve linking the quinazolinone core to another heterocyclic system, such as:
Triazole: Hybrids of triazole and quinazolinone have been synthesized via substitution reactions. rsc.org
Thiazolidin-4-one: These hybrids are typically formed through a multi-step process involving the creation of a Schiff base from an amino-substituted quinazolinone, followed by cyclocondensation with thioglycolic acid. rsc.org
Oxadiazole: Quinazolinone-oxadiazole hybrids have been designed and synthesized to explore their combined biological potential. rsc.org
Pyridine: Quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed via one-pot, four-component reactions. nih.gov
These hybridization techniques significantly expand the chemical space around the quinazolinone core, providing a pathway to novel compounds with potentially superior therapeutic properties. rsc.orgnih.gov
Nucleophilic Aromatic Substitution and Nitro Group Reduction
A key synthetic route to substituted quinazolinones, including precursors to the target compound, involves a two-step process: nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. This strategy is particularly effective for introducing diverse functionalities onto the quinazolinone core.
A notable example is the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, an analog that demonstrates this sequential methodology. mdpi.comresearchgate.net The synthesis begins with 7-fluoro-6-nitroquinazolin-4(3H)-one. The highly activated fluorine atom at the C-7 position is susceptible to displacement by a nucleophile. In this case, (4-methoxyphenyl)methanethiol is used as the sulfur nucleophile in the presence of a base like sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solution. mdpi.comresearchgate.net This SNAr reaction proceeds smoothly to yield 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one. mdpi.comresearchgate.net
The subsequent and crucial step is the reduction of the nitro group at the C-6 position to an amino group. This transformation is commonly achieved using reducing agents under various conditions. For the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, iron powder in the presence of ammonium (B1175870) chloride (NH₄Cl) in an ethanol/water mixture at 80°C is effective, affording the final product in a 75% isolated yield after two hours. mdpi.comresearchgate.net Another widely used reducing agent for this purpose is tin(II) chloride dihydrate (SnCl₂·2H₂O), which offers the advantage of selectively reducing the nitro group without affecting other functional groups present in the aromatic ring. nuu.uz This reduction step is pivotal as the resulting 6-amino group can be further diazotized and hydrolyzed to furnish the desired 6-hydroxy functionality.
Table 1: Synthesis of a Quinazolinone Analog via SNAr and Nitro Group Reduction mdpi.comresearchgate.net
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield |
| 1. SNAr | 7-Fluoro-6-nitroquinazolin-4(3H)-one | (4-Methoxyphenyl)methanethiol, NaOH, Ethanol, Argon atmosphere | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | - |
| 2. Nitro Reduction | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Iron powder, NH₄Cl, Ethanol/H₂O (4:1), 80°C, 2h | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | 75% |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds like quinazolinones from simple starting materials in a single synthetic operation. researchgate.netmdpi.com These reactions streamline synthetic processes by reducing the need for isolating intermediates, thereby saving time, reagents, and solvents. mdpi.com
Several MCR strategies have been developed for the quinazolinone framework. A common approach involves the condensation of 2-aminobenzamide (B116534) or its derivatives with aldehydes or ketones. For instance, a new series of quinazolin-4-ones can be synthesized in a one-pot procedure from anthranilamide derivatives and various aldehydes using p-toluenesulfonic acid as a catalyst. researchgate.net This method highlights the direct construction of the pyrimidine (B1678525) ring onto the pre-existing aminobenzamide structure.
Another powerful one-pot method involves the copper-catalyzed reaction of 2-aminobenzamides with tertiary amines, which serve as the source for the C-2 substituent of the quinazolinone ring. organic-chemistry.org Furthermore, novel photocatalytic one-pot syntheses have been developed where 2-aminobenzamides react with alcohols, which are oxidized in situ to aldehydes, to form the quinazolinone products. researchgate.net This method is particularly advantageous due to its green chemistry credentials, using light as an energy source and avoiding the direct use of potentially unstable aldehydes. researchgate.net
An oxidant-free, one-pot synthesis of phenolic quinazolin-4(3H)-ones has also been reported, which proceeds by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This complex cascade reaction involves several intermediates and rearrangements to furnish the final product under mild conditions. nih.gov The diversity of available MCRs underscores their importance in generating libraries of substituted quinazolinone derivatives for various research applications. researchgate.net
Table 2: Examples of One-Pot Multicomponent Reactions for Quinazolinone Synthesis
| Catalyst/Promoter | Reactants | Key Features | Ref. |
| p-Toluenesulfonic acid | Anthranilamide derivatives, Aldehydes | Convenient, direct condensation. | researchgate.net |
| Nickel Nanoparticles (Ni NPs) | 2-Aminobenzamide, Primary alcohols | Atom-economical, acceptorless dehydrogenation of alcohols. | researchgate.net |
| Copper Catalyst | 2-Aminobenzamides, Terminal alkynes, Sulfonyl azides | Oxidant-free, mild conditions, synthesis of phenolic quinazolinones. | nih.gov |
| KIO₅ | Dimedone, Aromatic aldehydes, Thiourea | Efficient cyclocondensation for 2-thioxo-hexahydro-quinazolin-5-ones. | wisdomlib.org |
Iii. Preclinical Pharmacological Investigations of 6 Hydroxy 7 Methoxy 1h Quinazolin 4 One and Derivatives
Anticancer Activity Studies
Derivatives of 6-hydroxy-7-methoxy-1H-quinazolin-4-one have emerged as a promising class of compounds for cancer therapy. Their anticancer properties are attributed to their ability to modulate the activity of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.
The quinazoline (B50416) core is a well-established pharmacophore for the development of kinase inhibitors. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of various kinases that are crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Histone Deacetylases (HDACs). mdpi.comnih.gov
EGFR Inhibition: The 4-anilinoquinazoline scaffold is a key feature of many EGFR inhibitors. waocp.org The insertion of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7 positions of the quinazoline core has been shown to be favorable for EGFR inhibition. nih.gov For instance, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives have demonstrated potent EGFR inhibitory activity. nih.gov One such derivative, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101), has been identified as a potent multi-acting inhibitor of EGFR, HER2, and HDAC, with an IC50 value of 2.4 nM for EGFR. acs.org
PI3K Inhibition: Quinazolin-4(3H)-one derivatives have also been investigated as PI3K inhibitors. A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Among them, compounds (S)-C5 and (S)-C8 displayed potent inhibitory activity against PI3Ks, particularly PI3Kα. nih.govresearchgate.net
HDAC Inhibition: Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors. nih.govbohrium.com One of the most potent compounds, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, exhibited an IC50 of 8 nM for HDAC6. nih.govbohrium.com Furthermore, a series of novel quinazoline-4-(3H)-one derivatives were synthesized as HDAC6 inhibitors, with compound 5b being the most potent and selective inhibitor with an IC50 value of 150 nM. mdpi.com The cytotoxicity of quinazolin-4(3H)-one based hydroxamic acid derivatives has been linked to the inhibition of histone deacetylase. mdpi.com
| Compound/Derivative | Target Kinase | IC50 Value |
|---|---|---|
| CUDC-101 | EGFR | 2.4 nM acs.org |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide | HDAC6 | 8 nM nih.govbohrium.com |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide | HDAC6 | 29 nM nih.gov |
| Compound 5b (quinazoline-4-(3H)-one derivative) | HDAC6 | 150 nM mdpi.com |
| Compound 2i (quinazolin-4(3H)-one derivative) | CDK2 | 0.173 µM nih.gov |
| Compound 3i (quinazolin-4(3H)-one derivative) | CDK2 | 0.177 µM nih.gov |
In addition to kinase inhibition, quinazolinone derivatives can interfere with other signaling pathways that are critical for cancer cell proliferation and survival. Some of these compounds have been shown to inhibit the Hypoxia-inducible factor-1 (HIF-1) signaling pathway and interact with anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov
Some quinazolin-4-ones have been identified as inhibitors of the HIF-1 signaling pathway, which is crucial for tumor adaptation to hypoxic conditions. nih.gov The activity of these compounds against HIF-1α accumulation may occur via the RAS signaling pathway. nih.gov
Furthermore, the induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents. Small molecule mimetics have been designed to inhibit anti-apoptotic Bcl-2 family proteins, which can help in destroying cancer cells. nih.gov While direct evidence for this compound derivatives is still emerging, the broader class of quinazolinones has been associated with pro-apoptotic activity. nih.gov
Tubulin is a well-validated target for anticancer drugs, and its disruption leads to mitotic arrest and apoptosis in cancer cells. rsc.orgacs.org Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site. rsc.orgacs.orgnih.govnih.gov
A novel class of 4-(N-cycloamino)phenylquinazolines has been developed as tubulin-polymerization inhibitors. nih.gov The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was found to be the most potent, with a significant potency against tubulin assembly (IC50 0.77 μM) and substantial inhibition of colchicine binding. acs.orgnih.gov This compound caused cell cycle arrest in the G2/M phase and disrupted microtubule formation. acs.orgnih.gov Another derivative, N-(2'-substituted-quinazol-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline 1a, also showed high inhibitory potency in the tubulin polymerization assay with an IC50 of 0.85 μM. nih.gov
| Compound/Derivative | Activity | IC50 Value |
|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly Inhibition | 0.77 µM acs.orgnih.gov |
| N-(2'-substituted-quinazol-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline 1a | Tubulin Polymerization Inhibition | 0.85 µM nih.gov |
| Compound 7a (indole-1,2,4-triazole derivative) | Tubulin Polymerization Inhibition | 1.6 µM mdpi.com |
| Compound 12a (2-chloro derivative) | Tubulin Polymerization Inhibition | 2.06 µM mdpi.com |
The anticancer potential of this compound and its derivatives is further underscored by their potent cytotoxic effects against a variety of human cancer cell lines.
For example, the 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) derivative exhibited high in vitro cytotoxic activity with GI50 values in the low nanomolar range (1.9–3.2 nM). acs.orgnih.gov Another study reported that a quinazolinone derivative, compound 13e, showed significant cytotoxic effects against SKLU-1, MCF-7, and HepG-2 cancer cell lines with IC50 values of 9.48, 20.39, and 18.04 µg/mL, respectively. researchgate.net
Quinazolin-4(3H)-one-based hydroxamic acids have also demonstrated potent cytotoxicity against human cancer cell lines, including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung). nih.gov Notably, N-hydroxy-7-(7-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5b) and N-hydroxy-7-(6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5c) were found to be approximately 30-fold more cytotoxic than the reference drug SAHA, with IC50 values ranging from 0.10 to 0.16 μM. nih.gov
A series of novel 4-Hydroxyquinazoline (B93491) derivatives were synthesized and evaluated for their cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com Among them, compound B1 showed superior cytotoxicity and was found to be a potent PARP inhibitor that could overcome PARPi resistance. mdpi.com
| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50/GI50) |
|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Various | 1.9–3.2 nM (GI50) acs.orgnih.gov |
| Compound 13e | SKLU-1 | 9.48 µg/mL researchgate.net |
| MCF-7 | 20.39 µg/mL researchgate.net | |
| HepG-2 | 18.04 µg/mL researchgate.net | |
| N-hydroxy-7-(7-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5b) | SW620, PC-3, NCI-H23 | 0.10-0.16 µM nih.gov |
| N-hydroxy-7-(6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5c) | SW620, PC-3, NCI-H23 | 0.10-0.16 µM nih.gov |
| N-Hydroxy-7-(4-oxoquinazolin-3(4H)-yl)heptanamide (5a) | SW620, PC-3, NCI-H23 | 0.21-0.38 µM nih.gov |
| Compound B1 (4-Hydroxyquinazoline derivative) | PARPi-resistant HCT-15 and HCC1937 | Potent cytotoxicity mdpi.com |
Antimicrobial Activities
In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.
Quinazolin-4(3H)-one derivatives have shown promising activity against a range of bacteria, particularly Gram-positive strains. acs.org Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govmdpi.com
A study on the structure-activity relationship of 4(3H)-quinazolinones revealed their activity against the Gram-positive organism S. aureus, including methicillin-resistant S. aureus (MRSA) strains. acs.org Compound 27, a quinazolinone derivative, displayed MIC values of ≤0.5 μg/mL for all S. aureus strains tested, including vancomycin- and linezolid-resistant strains. acs.org Another study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel DNA gyrase B-targeted antibacterial agents, with compound f1 showing potent activity against MRSA with MICs of 4–8 µg/mL. nih.gov
Furthermore, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds have been synthesized and evaluated as antimicrobial agents. mdpi.com The majority of these compounds showed potent antimicrobial activity, with the most potent, 5a, exhibiting MIC values in the range of 1–16 µg/mL against various bacterial and fungal strains. mdpi.com The antibacterial activity of some of these derivatives against E. coli was attributed to the inhibition of DNA gyrase. mdpi.com
Another study reported that 6-nitro-3(H)-quinazolin-4-one exhibited remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net
| Compound/Derivative | Bacterial Strain(s) | Antibacterial Activity (MIC) |
|---|---|---|
| Compound 27 (4(3H)-quinazolinone) | S. aureus (including resistant strains) | ≤0.5 µg/mL acs.org |
| Compound f1 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide) | MRSA | 4–8 µg/mL nih.gov |
| Compound 5a (hydrazone/pyrazole derivative) | Various bacteria and fungi | 1–16 µg/mL mdpi.com |
| 6-nitro-3(H)-quinazolin-4-one | B. subtilis, S. aureus, E. coli | Remarkable activity researchgate.net |
Antifungal Efficacy
Quinazolinone derivatives have demonstrated notable potential as antifungal agents, with research highlighting their effectiveness against a range of pathogenic fungi. ujpronline.com The core structure of quinazolinone is considered a privileged scaffold in medicinal chemistry for developing antimicrobial compounds. ujpronline.com Studies have shown that these derivatives can interact with fungal cell walls and DNA, leading to their antifungal effects. ujpronline.com
The introduction of different substituents onto the quinazolinone ring system has led to the development of compounds with broad-spectrum antifungal activity. For instance, certain 2-substituted-4(3H)-quinazolinones have shown good activity against various fungal strains. researchgate.net The synthesis of novel quinazolin-4(3H)-one derivatives has yielded compounds with significant activity against phytopathogenic fungi. One study reported that compounds 4ag, 4bb, and 4bc, which are quinazolinone derivatives containing a 3-acrylamino motif, exhibited broad antifungal activities against at least three different fungi. researchgate.net
Furthermore, research into 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives also revealed good antifungal activity against pathogenic fungi. ujpronline.com Similarly, furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have been identified as promising leads for the development of new antifungal agents due to their efficacy against several tested fungi. ujpronline.com
| Derivative Class | Target Fungi | Observed Efficacy |
|---|---|---|
| Quinazolinones with 3-acrylamino motif (e.g., 4ag, 4bb, 4bc) | Phytopathogenic fungi | Broad-spectrum activity against at least three fungal species. researchgate.net |
| 2-Azetidinone derivatives of quinazolinone | Various fungi | Moderate to poor antifungal activity. ujpronline.com |
| Furo[2,3-f]quinazolin-5-ols | Various fungi | Good antifungal activity against all tested fungi. ujpronline.com |
| 6,7-Bis(arylthio)-quinazoline-5,8-diones | Various fungi | Good antifungal activity against all tested fungi. ujpronline.com |
Antiviral Activity
The antiviral potential of quinazolinone derivatives has been investigated against a variety of viruses. A series of novel 4-thioquinazoline derivatives incorporating a chalcone moiety were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). Several of these compounds demonstrated moderate to good antiviral activity. mdpi.com Specifically, compounds designated as M2 and M6 showed significant protection against TMV in vivo, with their efficacy being superior to the commercial antiviral agent Ribavirin. mdpi.com
In the context of human viral pathogens, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for activity against several respiratory and biodefense viruses. mdpi.com One compound, 4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl) benzenesulphonamide, was found to inhibit the replication of the avian influenza (H5N1) virus. mdpi.com Another derivative, 4-(6-bromo-4oxo-2phenylquinazolin-3(4H)-yl) benzene]sulphonamide, also showed inhibitory activity against H5N1 and moderate activity against Venezuelan equine encephalitis (VEE) and Tacaribe viruses. mdpi.com
More recently, the quinazolin-4-one scaffold has been explored for developing inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Through a strategy of scaffold hopping from a known inhibitor, baicalein, researchers identified a quinazolin-4-one series of noncovalent Mpro inhibitors. One compound, C7, exhibited superior inhibitory activity against SARS-CoV-2 Mpro and more effective inhibition of viral replication in infected cells compared to the parent compound. nih.gov
| Derivative/Compound | Target Virus | Key Finding |
|---|---|---|
| 4-Thioquinazoline derivatives with chalcone moiety (M2, M6) | Tobacco Mosaic Virus (TMV) | Showed superior protection activity compared to Ribavirin in vivo. mdpi.com |
| 4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl) benzenesulphonamide | Avian Influenza (H5N1) | Inhibited viral replication with an EC50 of 8.4 µg/ml. mdpi.com |
| 4-(6-bromo-4oxo-2phenylquinazolin-3(4H)-yl) benzene]sulphonamide | Influenza (H5N1), VEE, Tacaribe viruses | Inhibited H5N1 with an EC50 of 3 µg/ml and showed moderate activity against other viruses. mdpi.com |
| Compound C7 (Quinazolin-4-one based) | SARS-CoV-2 | Potent inhibitor of the main protease (Mpro) with an IC50 of 0.085 µM and effective viral replication inhibition (EC50 = 1.10 µM). nih.gov |
Antiparasitic Activity
Derivatives of the quinazolinone ring system have been evaluated for their efficacy against several protozoan parasites that cause significant human diseases. A study focused on the synthesis of 2-aroyl quinazolinones and their subsequent testing against Trypanosoma brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. acs.org The results were promising, with thirteen of the twenty synthesized compounds showing growth inhibition of these parasites. Notably, compound KJ1 exhibited an IC50 value of 4.7 μM against T. b. brucei, and compound KJ10 showed an IC50 of 1.1 μM against T. b. rhodesiense. acs.org
The antimalarial properties of quinazolinone derivatives have also been a subject of investigation. A novel antimalarial scaffold based on quinazolinone-2-carboxamide was identified, leading to the synthesis of potent inhibitors of Plasmodium falciparum. nih.gov Structure-activity relationship studies led to a compound with a fast-killing profile against the parasite. nih.gov The quinazolinone structure is also found in the natural product febrifugine, which has been used against malaria.
| Derivative Class/Compound | Target Parasite | Inhibitory Concentration (IC50) |
|---|---|---|
| 2-Aroyl quinazolinone (KJ1) | Trypanosoma brucei brucei | 4.7 µM acs.org |
| 2-Aroyl quinazolinone (KJ10) | Trypanosoma brucei rhodesiense | 1.1 µM acs.org |
| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum | Potent in vitro activity, demonstrating a fast-killing profile. nih.gov |
Quorum Sensing Modulation in Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies that aim to disarm pathogens rather than kill them. The quinazolinone scaffold has emerged as a key structure for developing QS inhibitors, particularly for the opportunistic pathogen Pseudomonas aeruginosa. nih.govresearchgate.net
Many QS inhibitors with a quinazolinone core are designed to mimic the natural signaling molecules of the Pseudomonas quinolone signal (PQS) system, such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS). nih.gov By mimicking this structure, the quinazolinone derivatives can act as competitive inhibitors for the transcriptional regulator protein receptor PqsR. researchgate.net The binding of these inhibitors to PqsR prevents the activation of genes responsible for producing virulence factors and forming biofilms. researchgate.net
For example, a series of thiazole-containing quinazolinones were synthesized and found to be potent inhibitors of PqsR, with IC50 values below 300 nM in whole-cell assays. researchgate.net Crystallographic studies confirmed that these compounds bind to the ligand-binding domain of PqsR. researchgate.net Another study on novel quinazolinone disulfide analogues identified a compound (8q) with an IC50 of 4.5 µM in inhibiting the PQS system, leading to a complete suppression of pyocyanin production and a significant reduction in biofilm formation by P. aeruginosa. researchgate.net
| Derivative Class | Bacterial Target | Mechanism of Action | Key Finding |
|---|---|---|---|
| Thiazole-containing quinazolinones | Pseudomonas aeruginosa | Inhibition of the PqsR transcriptional regulator. researchgate.net | High potency with IC50 < 300 nM in a whole-cell bioreporter assay. researchgate.net |
| Quinazolinone disulfide analogues (e.g., 8q) | Pseudomonas aeruginosa | Competitive inhibition of the PqsR receptor. researchgate.net | Efficiently inhibited the PQS system (IC50 = 4.5 µM) and suppressed pyocyanin production and biofilm formation. researchgate.net |
| Quinazolinone-1,2,3-triazole-phenylacetamide derivatives | Pseudomonas aeruginosa | Designed as potential PqsR inhibitors. nih.gov | Docking studies showed favorable interactions with the PqsR receptor. nih.gov |
Neuropharmacological Applications
Anti-Alzheimer's Disease Potential (e.g., Cholinergic System, Amyloid Aggregation, Tau Hyperphosphorylation, Oxidative Stress Modulation)
The complex nature of Alzheimer's disease (AD) necessitates multi-target therapeutic approaches, and quinazoline derivatives have shown potential to act on several key pathological pathways.
Cholinergic System: One of the primary therapeutic strategies for AD involves inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain. Studies on derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have demonstrated their ability to inhibit AChE activity in vitro. nih.gov Some of these derivatives, particularly those containing glycylglycine and glycylleucine residues, showed higher inhibitory activity than the reference drug donepezil. nih.gov
Amyloid Aggregation: The aggregation of β-amyloid (Aβ) peptides is a central event in AD pathology. Certain quinazolinone derivatives have been shown to possess anti-amyloid properties. The same 6,7-dimethoxyquinazoline-4(3H)-one derivatives that inhibited AChE also reduced the aggregation of Aβ particles by more than 50%. nih.gov In another study, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed as selective histone deacetylase 6 (HDAC6) inhibitors. Some of the more potent HDAC6 inhibitors were found to decrease zinc-mediated Aβ aggregation in vitro. researchgate.net
Tau Hyperphosphorylation and Oxidative Stress: While direct evidence for the effect of this compound on tau hyperphosphorylation is limited, its derivatives acting as HDAC6 inhibitors may play an indirect role. HDAC6 inhibition can lead to the acetylation of α-tubulin, which is crucial for microtubule stability, potentially counteracting the effects of tau pathology. researchgate.net Furthermore, some quinazolinone-hydrazone derivatives have demonstrated significant antioxidant effects, which could help mitigate the oxidative stress implicated in AD pathogenesis.
| Derivative Class | Therapeutic Target | Mechanism/Finding |
|---|---|---|
| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Acetylcholinesterase (AChE) | Inhibited AChE activity with IC50 values in the range of 1.8 to 4.2 mg/ml. nih.gov |
| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | β-Amyloid Aggregation | Reduced aggregation of β-amyloid particles by over 50%. nih.gov |
| Quinazolin-4-one derivatives with hydroxamic acid | HDAC6 / β-Amyloid Aggregation | Potent HDAC6 inhibitors that decreased zinc-mediated β-amyloid aggregation. researchgate.net |
| Quinazolinone-hydrazone derivatives | Oxidative Stress | Demonstrated significant antioxidant effects. |
Anticonvulsant Effects
The quinazolin-4(3H)-one scaffold has been a cornerstone in the development of central nervous system (CNS) active agents, including anticonvulsants, since the discovery of methaqualone. acs.org The anticonvulsant activity of these compounds is often attributed to their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. researchgate.net
Numerous studies have synthesized and evaluated various 3-substituted and 2,3-disubstituted quinazolin-4(3H)-one derivatives for their anticonvulsant properties. In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have been widely employed to assess their efficacy. researchgate.net In one such study, two compounds, 7a (R1 = p-CH3-O-C6H4-) and 8b (R1 = p-CN-C6H4-), provided 100% protection against PTZ-induced seizures. researchgate.net In silico studies suggested that these compounds act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site. researchgate.net
Another study on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives also reported significant anticonvulsant activity for several compounds when compared to the standard drug diazepam. acs.org The structural modifications at positions 2 and 3 of the quinazolinone ring are crucial for tuning the anticonvulsant potency. For instance, replacement of a methyl group with other functionalities like alkyloxymethyl groups has been shown to retain anticonvulsant activity. acs.org
| Derivative Class | Animal Model | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones (e.g., 7a, 8b) | Pentylenetetrazole (PTZ)-induced seizures in mice | Provided 100% protection against seizures. researchgate.net | Positive allosteric modulation of the GABA-A receptor. researchgate.net |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Moderate to significant activity compared to diazepam. acs.org | Not specified |
| 3-{[3-(Substituted Phenyl) -1-phenyl-1H-pyrazol-4-yl]methyleneamino}-2-phenyl quinazolin-4(3H)-ones | Subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) | Showed protection in both models, with some compounds being more potent than ethosuximide. | Interaction with GABA-A receptor. |
GABA A Receptor Modulation
While direct studies on this compound's activity on the GABA A receptor are not extensively documented in publicly available research, investigations into structurally related quinazolinone and pyrazoloquinazoline derivatives have shown significant modulatory effects. The GABA A receptor, a ligand-gated ion channel, is a key target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders.
Research into synthetic flavonoids, which share some structural similarities with quinazolinone derivatives, has revealed that compounds like 3-hydroxy-2'-methoxy-6-methylflavone can potentiate GABA-induced currents at various recombinant GABA A receptor subtypes. This potentiation occurs in a flumazenil-insensitive manner, suggesting a binding site distinct from that of classical benzodiazepines. Similarly, studies on pyrazolo[1,5-a]quinazoline derivatives have identified compounds that act as modulators of the GABA A receptor. For instance, certain 3,8-disubstituted pyrazolo[1,5-a]quinazolines have been shown to antagonize the potentiation of GABA-induced chloride currents by lorazepam, indicating an antagonist profile at the benzodiazepine binding site. These findings suggest that the broader quinazolinone scaffold is a viable starting point for the development of novel GABA A receptor modulators, warranting further investigation into the specific effects of this compound and its close analogs.
Anti-Inflammatory Research
The anti-inflammatory potential of quinazolinone derivatives has been a significant area of investigation. A number of new 4(1H)-quinazolinones have been synthesized and evaluated for their ability to reduce inflammation, often using models such as the carrageenan-induced paw edema test in rodents. researchgate.net Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring play a crucial role in their anti-inflammatory efficacy.
For example, studies on various 2,7-disubstituted nih.govnih.govmdpi.com-thiadiazolo[2,3-b]quinazolin-5(4H)-ones have demonstrated good anti-inflammatory activity. Some novel allyl/benzyl quinazolinone derivatives have also shown remarkable anti-inflammatory effects when compared to the standard drug, diclofenac sodium. In one study, novel quinazolinone derivatives linked through aniline moieties were synthesized, and compounds QA-2 and QA-6 exhibited significant anti-inflammatory activity. fabad.org.tr The results revealed that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity. fabad.org.tr
Table 1: Anti-Inflammatory Activity of Selected Quinazolinone Derivatives
| Compound | Substitution | In Vivo Model | % Inhibition of Edema (after 4 hours) |
|---|---|---|---|
| QA-1 | 2-chloro aniline derivative | Carrageenan-induced rat paw edema | 65.51 |
| QA-2 | 2-methyl aniline derivative | Carrageenan-induced rat paw edema | 82.75 |
| QA-4 | 4-nitro aniline derivative | Carrageenan-induced rat paw edema | 62.06 |
| QA-6 | 2,4-dinitro aniline derivative | Carrageenan-induced rat paw edema | 81.03 |
| QA-7 | 2,4-dichloro aniline derivative | Carrageenan-induced rat paw edema | 63.79 |
Data sourced from in vivo anti-inflammatory screening using the Carrageenan induced rat paw edema model. fabad.org.tr
Antidiabetic Research (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)
A key strategy in the management of type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of these enzymes can delay glucose absorption and consequently lower postprandial blood glucose levels. researchgate.net Several studies have highlighted the potential of quinazolinone derivatives as effective inhibitors of these enzymes. researchgate.netpreprints.org
A series of novel quinazolinone compounds were screened for their inhibitory effects on α-amylase and α-glucosidase. researchgate.net Many of the synthesized compounds demonstrated good inhibitory activity, comparable to the standard drug acarbose. researchgate.net For instance, compounds PM20, PM7, PM28, and PM29 were identified as potent α-amylase inhibitors, while compounds PM30, PM28, PM29, and PM4 showed remarkable α-glucosidase inhibitory activity. researchgate.net
In another study, a series of quinazolinone-1,2,3-triazole-acetamide hybrids were designed and evaluated. semanticscholar.org All synthesized compounds in this series showed significantly more potent α-glucosidase inhibition than the standard inhibitor, acarbose, with IC50 values ranging from 45.3 ± 1.4 µM to 195.5 ± 4.7 µM. semanticscholar.org Notably, these compounds were not active against α-amylase, suggesting a selective inhibitory profile. semanticscholar.org
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| 8a | 45.3 ± 1.4 | > 200 |
| 8b | 50.1 ± 1.8 | > 200 |
| Acarbose (Standard) | 750.0 ± 12.5 | - |
| 3a | 1.08 ± 0.02 | 5.33 ± 0.01 |
| 3i | 1.01 ± 0.05 | 1.18 ± 0.06 |
| 3f | 9.27 ± 0.02 | 0.64 ± 0.01 |
| 3c | 0.92 ± 0.01 | - |
| 3l | 1.04 ± 0.03 | - |
| 3p | 0.78 ± 0.05 | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data for compounds 8a and 8b are from quinazolinone-1,2,3-triazole-acetamide hybrids. semanticscholar.org Data for compounds 3a, 3i, 3f, 3c, 3l, and 3p are from 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides. mdpi.com
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The quinazoline scaffold has been identified as a promising framework for the design of novel drugs to combat this disease.
A series of [2-phenyl-3-[(E)-(1-phenylethylidene)amino]quinazolin-4(3H)-one] derivatives were synthesized and tested for their antitubercular activity using the Alamar blue assay method. ijprajournal.com Several of these compounds demonstrated comparable activity to standard antitubercular drugs. ijprajournal.com The study highlighted the potential of the quinazolinone core in developing new antitubercular agents. ijprajournal.com
Furthermore, research on 2-pyrazolylpyrimidinones, which share structural similarities with quinazolinones, has led to the identification of potent antitubercular compounds. While exploring the structure-activity relationship, a quinazolin-4(3H)-one analogue was also synthesized and evaluated, indicating the interchangeability and potential of these related heterocyclic systems in antitubercular drug discovery. nih.gov
Table 3: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound | Test Method | Activity |
|---|---|---|
| QZ1 | Alamar blue assay | Comparable to standard |
| QZ2 | Alamar blue assay | Comparable to standard |
| QZ3 | Alamar blue assay | Comparable to standard |
| QZ4 | Alamar blue assay | Comparable to standard |
Activity is reported as comparable to standard antitubercular drugs based on the Alamar blue assay. ijprajournal.com
Other Pharmacological Profiles
Antioxidant Activity
The versatile quinazolin-4(3H)-one moiety has been explored for its antioxidant properties, often by incorporating known antioxidant pharmacophores like polyphenolic groups. The antiradical activity of quinazolin-4(3H)-one can be enhanced by linking it with polyphenolic derivatives. nih.gov
In one study, new hybrid molecules were synthesized by linking the quinazolin-4-one scaffold with phenol derivatives through a thioacetohydrazone fragment. nih.gov The evaluation of these compounds using various assays, including radical scavenging and transition metal ion chelation, demonstrated that the addition of a third phenolic group significantly influenced the antioxidant activity. The pyrogallol derivatives, in particular, showed high antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov
Anti-HIV Activity
The human immunodeficiency virus (HIV) continues to be a major global health issue, and the development of new antiretroviral agents is crucial. The quinazolinone scaffold has emerged as a promising starting point for the design of novel anti-HIV compounds.
Recent research has led to the discovery of quinazolin-4-one-bearing phenylalanine derivatives as potent HIV capsid (CA) modulators. nih.gov The HIV capsid is a critical component of the virus, and its proper assembly and disassembly are essential for viral replication. Compounds that disrupt these processes can act as powerful antiviral agents. In one study, derivatives 12a2 and 21a2 were identified as highly potent HIV-1 CA modulators, with EC50 values of 0.11 µM, which was a significant improvement over the reference compounds. nih.gov Mechanistic studies revealed that these compounds act at both the early and late stages of the viral life cycle by disrupting capsid-host factor interactions and promoting capsid misassembly. nih.gov
Table 4: Anti-HIV-1 Activity of Selected Quinazolin-4-one Derivatives
| Compound | Target | EC50 (µM) |
|---|---|---|
| 11L | HIV-1 Capsid | 0.28 |
| PF74 | HIV-1 Capsid | 0.80 |
| 12a2 | HIV-1 Capsid | 0.11 |
| 21a2 | HIV-1 Capsid | 0.11 |
EC50 values represent the concentration of the compound that inhibits 50% of viral replication in MT-4 cells infected with the HIV-1 IIIB strain. nih.gov
Antihypertensive Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of antihypertensive agents, with several derivatives exhibiting potent activity. The primary mechanism of action for many of these compounds is the blockade of α1-adrenergic receptors. japsonline.com
A study focused on a series of novel substituted quinazolin-4(3H)-one derivatives identified several compounds with significant hypotensive effects in vivo. nih.govresearchgate.net Out of eighteen synthesized compounds, seven demonstrated notable antihypertensive activity, which was reported to be better than the reference drug Prazosin. nih.govresearchgate.net These compounds also induced bradycardia. nih.govresearchgate.net The antihypertensive effect of these derivatives highlights the potential of the quinazolinone nucleus for modification to achieve desired cardiovascular effects. nih.govresearchgate.net
Another line of research investigated 4-amino-6,7-dimethoxyquinazoline derivatives as potential α1-adrenoceptor antagonists. nih.gov A number of these derivatives, when administered to spontaneously hypertensive rats, demonstrated good antihypertensive activity. nih.gov One of the most active derivatives, Alfuzosin, exhibited high selectivity for peripheral α1-postjunctional adrenoceptors. nih.gov
Furthermore, a series of 2-(4-substitutedphenylamino)-6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized and screened for their α1-adrenergic receptor blocking activity. japsonline.com While most of the synthesized compounds showed less activity compared to the standard, Prazosin, two compounds in the series demonstrated notable activity. japsonline.com
Table 1: Antihypertensive Activity of Selected Quinazolinone Derivatives
| Compound Type | Key Findings | Reference Compound(s) |
|---|---|---|
| Novel substituted quinazolin-4(3H)-one derivatives | Seven out of eighteen compounds showed significant hypotensive effect and produced bradycardia; activity was reported to be better than the reference drug. | Prazosin |
| 4-amino-6,7-dimethoxyquinazoline derivatives | A number of derivatives showed good antihypertensive activity in spontaneously hypertensive rats. | Prazosin |
| 2-(4-substitutedphenylamino)-6,7-dimethoxyquinazolin-4(3H)-one derivatives | Two compounds exhibited better α1-adrenergic receptor blocking activity than others in the series, though generally less active than the standard. | Prazosin |
Diuretic Activity
The quinazolinone core has also been explored for its potential diuretic effects. Research in this area has led to the development of derivatives with significant diuretic properties.
In one study, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their diuretic activity using the Lipschitz et al. method. tandfonline.com Several of these compounds exhibited significant diuretic effects when compared to the standard, metolazone. tandfonline.com The study aimed to explore the structure-activity relationship of these hybrid molecules as both diuretic and antihypertensive agents. tandfonline.com
The diuretic potential of the quinazolinone class is further exemplified by the clinically used drug Quinethazone, a thiazide-like diuretic used in the management of hypertension. researchgate.net Another compound, Fenquizone, also a quinazolinone derivative, is a low-ceiling sulfonamide diuretic. researchgate.net These examples underscore the versatility of the quinazolinone scaffold in the design of compounds with diuretic activity. researchgate.net
Table 2: Diuretic Activity of Selected Quinazolinone Derivatives
| Compound/Derivative Type | Key Findings | Reference Compound(s) |
|---|---|---|
| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives | Several synthesized compounds showed significantly excellent diuretic activity. | Metolazone |
| Quinethazone | A clinically available thiazide-like diuretic used to treat hypertension. | Not Applicable |
| Fenquizone | A low-ceiling sulfonamide diuretic. | Not Applicable |
Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Motifs for Biological Efficacy
Structure-activity relationship (SAR) studies have identified several key positions on the quinazolinone ring system that are crucial for biological activity. nih.gov The core structure of 6-hydroxy-7-methoxy-1H-quinazolin-4-one features oxygenated substituents at positions 6 and 7, a structural feature noted to be important for cytotoxic activity. nih.gov
The substitution pattern on the quinazolinone scaffold is a primary determinant of its biological activity. nih.gov Positions 2, 3, 6, and 8 have been identified as particularly significant for modulating pharmacological effects. nih.govnih.gov
Position 2: The substituent at this position is essential for various activities. nih.gov The introduction of methyl, amine, or thiol groups at position 2 has been shown to be critical for antimicrobial properties. nih.gov Furthermore, incorporating a substituted phenyl or naphthyl ring at this position has been explored for antiproliferative activities. mdpi.com
Position 3: This position is frequently modified to enhance potency. The addition of different heterocyclic moieties or substituted aromatic rings at position 3 can significantly increase biological activity. nih.govnih.gov For instance, a 2-amino phenyl group at this position was found to increase anticonvulsant activity. nih.gov
Positions 6 and 8: The benzene (B151609) portion of the quinazolinone ring, particularly positions 6 and 8, plays a vital role. The presence of halogen atoms, such as iodine or chlorine, at these positions has been shown to improve antimicrobial and anticonvulsant activities, respectively. nih.govnih.gov For the specific compound of interest, the hydroxyl group at position 6 is an "oxygenated substituent," a feature considered important for anticancer efficacy. nih.gov
Table 1: Influence of Substituents on the Quinazolinone Core
| Position | Substituent Type | Reported Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| 2 | Methyl, Thiol, Amine | Essential for antimicrobial activity | nih.gov |
| Substituted Phenyl/Naphthyl | Modulates antiproliferative activity | mdpi.com | |
| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |
| Heterocyclic Moieties | Can increase overall biological activity | nih.gov | |
| 6 & 8 | Halogen (Iodine, Chlorine) | Enhances antimicrobial and anticonvulsant activity | nih.govnih.gov |
| 7 | Chlorine | Favors anticonvulsant activity | nih.gov |
| Ortho-directing group | Influences position of further substitutions | nih.gov |
A prevalent strategy in medicinal chemistry for enhancing therapeutic potential is molecular hybridization, which involves linking the quinazolinone core to other biologically active pharmacophores. nih.govnih.gov This approach can result in hybrid compounds with improved potency and the ability to interact with multiple biological targets. nih.gov
Table 2: Examples of Quinazolinone-Based Hybrids
| Linked Moiety | Target/Activity | Reference(s) |
|---|---|---|
| Chalcone | Anticancer | nih.gov |
| Triazole | Anticancer, PDE-4 Inhibition | nih.gov |
| Sulphonamide | Antifungal | ijnrd.org |
| Piperazine | Anticancer | researchgate.net |
Optimization of Pharmacological Properties through Structural Modifications
The process of drug discovery often involves the systematic structural modification of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and efficacy. acs.org For quinazolinone derivatives, this has been a successful strategy.
One notable example involved the optimization of a lead quinazolinone antibacterial compound. acs.org Through systematic variations on the three rings of the quinazolinone scaffold, researchers developed compound 27 , which exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), low clearance, good oral bioavailability, and efficacy in a mouse infection model. acs.org
In another instance, optimization of the 7-dimethylaminopropoxy side chain of a quinazoline (B50416) scaffold led to the discovery of UNC0321 , a highly potent inhibitor of the G9a enzyme. nih.gov Further research focusing on the 2- and 4-amino and 7-aminoalkoxy regions of this scaffold provided valuable SAR information, although the compound's cellular potency required further improvement. nih.gov Similarly, the design of new analogs incorporating a substituted phenyl ring at position 2 and a basic side chain at position 8 was undertaken to identify optimal structural features for antiproliferative activity. mdpi.com These examples underscore how targeted structural modifications can significantly enhance the therapeutic profile of quinazolinone-based agents.
Structure-Property Relationships Governing Preclinical Limitations (e.g., Solubility, Metabolic Stability)
The preclinical development of a drug candidate is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com For quinazolinone derivatives, key properties like solubility and metabolic stability are critical hurdles.
The lipophilicity of the quinazolinone core is a double-edged sword; while it can aid in penetrating biological membranes like the blood-brain barrier, it can also lead to poor aqueous solubility. nih.gov Extensive SAR studies have shown that the substitution with polar side chains can be crucial for optimizing the ADME profile. mdpi.com
Metabolic stability is another key consideration. The metabolism of the quinazolinone ring can sometimes produce reactive intermediates, such as arene oxides, which can covalently bind to macromolecules like DNA and proteins, leading to potential toxicity. nih.gov Understanding these metabolic pathways is crucial for designing derivatives that are less prone to forming such reactive species. The optimization that led to compound 27 , for example, successfully identified a molecule with low clearance, indicating improved metabolic stability. acs.org Therefore, structural modifications are aimed not only at enhancing potency but also at fine-tuning physicochemical properties to overcome preclinical limitations like poor solubility and rapid metabolic breakdown.
V. Mechanistic Investigations at the Molecular and Cellular Level
Target Identification and Validation
The quinazoline (B50416) scaffold has been identified as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. Research has primarily focused on its potential in oncology and as an antimicrobial agent.
A significant number of studies have pointed towards various protein kinases as primary targets for quinazoline derivatives. These include key regulators of cell proliferation and survival such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth-Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Additionally, Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation, has been identified as a target. nih.gov The inhibition of these kinases disrupts signaling pathways that are often hyperactive in cancer cells, leading to reduced cell growth and proliferation.
Beyond the well-established kinase targets, other enzymes have been validated as being susceptible to inhibition by quinazoline-based compounds. Inosine 5'-monophosphate dehydrogenase type II (IMPDH II), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, has been identified as a target for some 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones. nih.gov Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, is another validated target for certain 4-hydroxyquinazoline (B93491) derivatives. nih.gov
In the context of antimicrobial activity, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, has been identified as a target for quinazolinone Schiff base derivatives and N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.govnih.gov
More recently, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a promising target for quinazoline ligands. nih.gov STAT3 is a transcription factor that plays a pivotal role in tumor progression and metastasis.
While these findings highlight the promiscuity of the quinazoline scaffold, it is important to note that the specific substitution pattern on the quinazoline ring dictates target specificity and potency. Direct target identification and validation studies for 6-hydroxy-7-methoxy-1H-quinazolin-4-one are needed to confirm its specific molecular interactome.
Elucidation of Binding Modes and Receptor Interactions
Molecular docking and crystallography studies have provided detailed insights into how quinazoline derivatives interact with their protein targets at the atomic level. These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
In the case of kinase inhibition, quinazolin-4(3H)-one derivatives have been shown to bind to the ATP-binding pocket of enzymes like EGFR, HER2, and CDK2. nih.gov The binding is often characterized by a network of hydrogen bonds and hydrophobic interactions. For instance, molecular docking studies of some derivatives revealed that they can act as type-I (ATP competitive) or type-II (non-ATP competitive) inhibitors, depending on the specific compound and target kinase. nih.gov The quinazoline core typically forms key hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common feature of many kinase inhibitors.
For compounds targeting DNA gyrase, docking studies have shown that quinazolinone Schiff base derivatives can bind to the chlorobiocin binding site of the enzyme. nih.gov The interactions are stabilized by hydrogen bonds with key residues such as Asp73, Asn46, and Arg136. nih.gov Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides are predicted to bind to the ATP binding site of DNA gyrase B, forming hydrogen bonds with Arg84 and Arg144. nih.gov
The interaction of quinazoline derivatives with cyclooxygenase-2 (COX-2) has also been investigated. Docking studies suggest that the quinazolinone scaffold can fit into the active site of COX-2, with key interactions involving residues like Tyr355 and Arg120. ptfarm.plresearchgate.net
With respect to PARP, molecular docking of 4-hydroxyquinazoline derivatives has revealed hydrogen bonding interactions with residues such as GLY863 and SER904 in the nicotinamide (B372718) binding pocket. nih.gov
Cellular Pathway Modulation (e.g., Epithelial-Mesenchymal Transition (EMT), STAT3 Signaling)
The engagement of molecular targets by quinazoline derivatives translates into the modulation of critical cellular signaling pathways, which ultimately dictates the cellular response.
STAT3 Signaling: The STAT3 signaling pathway is a key regulator of cell growth, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. nih.gov Several quinazoline-based compounds have been shown to inhibit the STAT3 pathway. nih.gov This inhibition can occur through direct binding to the STAT3 protein, preventing its phosphorylation and subsequent activation. nih.gov The downstream consequences of STAT3 inhibition include the downregulation of anti-apoptotic proteins like BCL-2 and BCL-xL, leading to the induction of apoptosis in cancer cells. mdpi.com
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties. This process is critically involved in cancer metastasis. nih.gov The STAT3 pathway is a known driver of EMT. nih.govnih.gov By inhibiting STAT3, quinazoline derivatives can potentially suppress the EMT program. This would manifest as a reversal of mesenchymal markers and a reduction in the migratory and invasive capacity of cancer cells.
While the direct effect of this compound on these pathways has not been explicitly reported, its structural similarity to known STAT3-modulating quinazolines suggests that it may also influence these critical cellular processes.
Enzyme Inhibition Kinetics
The potency of enzyme inhibitors is quantitatively assessed through kinetic studies, which typically determine the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). Several studies have reported these values for various quinazoline derivatives against their respective targets, providing a measure of their biological activity.
| Compound Class | Target Enzyme | Reported IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | CDK2 | 0.173 - 0.177 | nih.gov |
| Quinazolin-4(3H)-one derivatives | HER2 | 0.128 - 0.181 | nih.gov |
| Quinazolin-4(3H)-one derivatives | EGFR | 0.097 - 0.102 | nih.gov |
| Quinazolin-4(3H)-one derivatives | VEGFR2 | 0.247 - 0.294 | nih.gov |
| 4-Hydroxyquinazoline derivatives | PARP | IC₅₀ values reported for various derivatives | nih.gov |
| Quinazolin-4-one clubbed thiazole (B1198619) acetates/acetamides | Glucokinase (GK) | EC₅₀: 0.516 - 0.632 | researchgate.net |
These data demonstrate that the quinazoline scaffold can be derivatized to yield highly potent inhibitors of various enzymes, often with sub-micromolar activity. The specific inhibitory constants for this compound against its potential targets remain to be determined.
Interaction with Cellular Components (e.g., Penicillin-Binding Proteins, Bacterial Cell Wall, DNA)
Beyond enzyme inhibition, quinazoline derivatives have been shown to interact with other crucial cellular components.
Interaction with DNA: Certain quinazoline ligands have been found to stabilize G-quadruplex (G4) DNA structures. nih.gov G4s are non-canonical four-stranded DNA structures that are enriched in the promoter regions of oncogenes and at telomeres. Their stabilization can lead to replication stress and the activation of DNA damage checkpoints, ultimately triggering apoptosis in cancer cells. nih.gov
Interaction with Bacterial Components: The bacterial cell wall is a key target for many antibiotics. nih.gov Penicillin-Binding Proteins (PBPs) are enzymes that are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.govtaylorandfrancis.com While the direct interaction of quinazolines with PBPs is not extensively documented, some antibiotics function by inhibiting these proteins, leading to defects in cell wall integrity and bacterial cell death. taylorandfrancis.com As previously mentioned, some quinazolinone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair, which represents another mode of interaction with bacterial cellular machinery. nih.govnih.gov
The ability of this compound to interact with these cellular components has not been specifically investigated but represents an important area for future research to fully elucidate its potential biological activities.
Vi. Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For quinazolinone derivatives, molecular docking studies have been extensively used to understand their interactions with various biological targets, including enzymes like dihydrofolate reductase (DHFR) and protein kinases such as VEGFR-2 and EGFR.
In studies involving quinazolinone analogs, docking simulations have revealed key binding modes. For instance, research on quinazolinone-based inhibitors of VEGFR-2 has shown that these molecules can effectively fit into the ATP-binding pocket of the enzyme. dovepress.com The quinazolinone core often forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common feature for many kinase inhibitors. The substituents on the quinazolinone ring play a significant role in defining the binding affinity and selectivity. For a compound like 6-hydroxy-7-methoxy-1H-quinazolin-4-one, the hydroxyl and methoxy (B1213986) groups would be expected to form specific hydrogen bonds and hydrophobic interactions with the target protein, thereby influencing its inhibitory activity.
A study on novel 4-hydroxyquinazoline (B93491) derivatives as PARP inhibitors demonstrated through molecular docking that these compounds could maintain essential hydrogen bonding interactions with residues such as GLY863 and SER904. nih.gov The strategic introduction of substituents on the quinazolinone ring was guided by the goal of enhancing hydrogen bonding with specific residues like ASP766 to improve the compound's potency. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 | Hinge region amino acids | Hydrogen bonding | dovepress.com |
| PARP | GLY863, SER904, ASP766 | Hydrogen bonding | nih.gov |
| DHFR | Active site residues | Not specified | researchgate.netkoreascience.kr |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of newly designed compounds and for understanding the physicochemical properties that are important for their biological function.
For quinazolinone derivatives, QSAR studies have been successfully applied to predict their anticancer and antimicrobial activities. nih.gov For example, a QSAR analysis of 2-methylquinazolin-4-one and quinazolin-4-imine derivatives as thymidylate synthase (TYMS) inhibitors identified key molecular fragments that regulate their antitumor activity. nih.gov The models developed showed high predictive accuracy for the training set and moderate accuracy for the external validation set, demonstrating their utility in guiding the design of novel TYMS inhibitors. nih.gov
In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for quinazolinone analogs as DHFR inhibitors. koreascience.kr These models provided insights into the steric and electrostatic field requirements for potent inhibitory activity, which are crucial for designing new analogs with improved efficacy. koreascience.kr The statistical reliability of these models was validated through various parameters, underscoring their predictive power. koreascience.kr
| QSAR Model Type | Target | Key Findings | Reference |
| 2D-QSAR | Thymidylate Synthase (TYMS) | Identification of molecular fragments influencing antitumor activity. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Dihydrofolate Reductase (DHFR) | Elucidation of steric and electrostatic requirements for inhibition. | koreascience.kr |
| MLR-based QSAR | M. tuberculosis | Design of potential anti-tuberculosis drugs with specific substitutions. | nih.gov |
De Novo Design and Virtual Screening of Quinazolinone Analogs
De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design involves the creation of new molecular structures with desired properties, while virtual screening entails the computational evaluation of large libraries of existing compounds to identify those that are likely to bind to a specific biological target.
The quinazolinone scaffold has been a popular template for the de novo design and virtual screening of new inhibitors for various therapeutic targets. For instance, virtual screening of compound libraries has led to the identification of novel quinazolinone-based inhibitors of enzymes like dihydrofolate reductase (DHFR). researchgate.net Following virtual screening, hit compounds are often subjected to further validation, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to select the most promising candidates for synthesis and biological evaluation. researchgate.net
In the context of designing new quinazolinone analogs, computational approaches allow for the systematic exploration of different substituents on the quinazolinone core. nih.gov This enables the design of libraries of virtual compounds that can be screened in silico for their potential activity against a target of interest. This approach significantly reduces the time and cost associated with the synthesis and testing of a large number of compounds. nih.govnih.gov
| Computational Strategy | Target | Outcome | Reference |
| Virtual Screening | Dihydrofolate Reductase (DHFR) | Identification of 44 potential hit compounds. | researchgate.net |
| De Novo Design | EGFR | Design of novel 3-methylquinazolinone derivatives with improved solubility. | nih.gov |
| Virtual Screening | VEGFR-2 | Identification of new inhibitor motifs. | dovepress.com |
Crystallographic Studies of Ligand-Receptor Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information about how a ligand binds to its receptor at the atomic level. This information is invaluable for understanding the precise molecular interactions that govern ligand binding and for guiding structure-based drug design.
While a crystal structure of this compound complexed with a specific target protein is not available in the searched literature, crystallographic studies of related quinazolinone derivatives have provided significant insights. For example, the crystal structure of 4-methoxyquinazoline (B92065) has been determined, revealing a nearly planar quinazoline (B50416) ring system. nih.gov In the crystal, molecules form π–π stacks, which is a common feature in the packing of aromatic compounds. nih.gov
Crystallographic studies of quinazolinone derivatives bound to their target proteins have been crucial for elucidating their mechanism of action. For instance, the co-crystal structure of a quinazolinone-based anticancer agent with tubulin revealed the specific interactions responsible for its antitubulin activity. Such detailed structural information is essential for the rational design of new analogs with improved potency and selectivity.
| Compound/Derivative | Crystal System | Key Structural Feature | Reference |
| 4-Methoxyquinazoline | Monoclinic | Nearly planar quinazoline ring, π–π stacking | nih.gov |
| 1-(aryl)- dovepress.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives | Not specified | Near planar triazoloquinoxaline moiety | researchgate.net |
Vii. Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways
The advancement of quinazolinone-based therapeutics is intrinsically linked to the development of efficient and versatile synthetic methodologies. While various routes to quinazolinone derivatives exist, future research will focus on creating more sustainable, cost-effective, and diverse synthetic pathways. nih.govmdpi.com Key areas of exploration include the use of green chemistry principles, such as employing readily available and environmentally benign reagents like bentonite (B74815) clay to facilitate reactions at room temperature. mdpi.com
Another promising direction is the development of one-pot synthesis protocols and palladium-catalyzed reactions that allow for the construction of complex, fused quinazolinone structures in fewer steps. researchgate.net Researchers are also investigating novel reaction cascades, such as visible-light-induced C-C bond cleavage and cyclization, to build unique quinazolinone frameworks. researchgate.net These advanced synthetic strategies are crucial for generating extensive libraries of derivatives, which are essential for comprehensive structure-activity relationship (SAR) studies and the discovery of lead compounds with improved potency and selectivity. rsc.orgacs.org The table below outlines some general synthetic approaches that could be adapted and optimized for derivatives of 6-hydroxy-7-methoxy-1H-quinazolin-4-one.
| Synthetic Strategy | Description | Potential Advantage | Reference |
| Multi-step Synthesis from Anthranilic Acid | Involves reacting anthranilic acid derivatives with other reagents in several steps to build the quinazolinone core. | A traditional and well-understood method for creating a variety of derivatives. | nih.gov |
| Green Chemistry Approaches | Utilizes eco-friendly reagents and conditions, such as bentonite clay as a catalyst in ethanol (B145695). | Reduced environmental impact, lower cost, and often milder reaction conditions. | mdpi.com |
| Palladium-Catalyzed Annulation | An efficient method using a palladium catalyst for the annulation of 3-arylquinazolinones with alkynes to create fused derivatives. | Allows for the creation of complex polycyclic structures in a single pot. | researchgate.net |
| Scaffold-Hopping and Hybridization | Combines the quinazolinone pharmacophore with other biologically active moieties to create hybrid molecules. | Can lead to compounds with novel mechanisms of action or multi-target activity. | rsc.orgacs.org |
Identification of New Biological Targets and Pathways
Quinazolinone derivatives have demonstrated activity against a wide array of biological targets, highlighting their therapeutic versatility. nih.gov A primary focus has been on their role as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). nih.govnih.gov However, the therapeutic potential of the this compound scaffold extends far beyond a single target.
Future research must prioritize the systematic identification and validation of new biological targets and signaling pathways. This includes exploring their inhibitory effects on other critical enzymes involved in cancer and other diseases, such as:
Dihydrofolate Reductase (DHFR) : An established target for cancer chemotherapy. nih.govnih.gov
Topoisomerases I and II : Enzymes crucial for DNA replication and a target for cytotoxic agents. nih.gov
Poly-(ADP-ribose) Polymerase (PARP) : Involved in DNA repair and a key target in specific cancer types. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR-2) : A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govmedchemexpress.com
Fungal Group II Introns : A novel RNA-based target, where quinazoline (B50416) derivatives have been found to inhibit splicing, suggesting potential as antifungal agents. acs.org
Investigating these and other potential targets, such as those involved in inflammatory or metabolic diseases, will broaden the therapeutic applications of this compound class. mdpi.comgoogle.com
Design of Multi-Targeted Quinazolinone Agents
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has spurred a shift from the "one drug, one target" paradigm towards multi-targeted agents. rsc.org Designing quinazolinone derivatives that can simultaneously modulate several disease-relevant targets offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. rsc.orgnih.gov
Future design efforts will focus on creating hybrid molecules that combine the quinazolinone core with other pharmacophores. rsc.org For example, research has already shown success in creating dual inhibitors of EGFR and HER2. nih.gov This concept can be expanded to develop agents that, for instance, concurrently inhibit a key kinase and another critical enzyme like topoisomerase or PARP. nih.gov By carefully selecting the targets and optimizing the molecular structure, these multi-targeted agents could provide a more potent and durable response in complex diseases. acs.orgnih.gov
Development of Advanced Preclinical Models for Efficacy Evaluation
To accurately predict the clinical success of novel quinazolinone derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. While useful for initial screening, 2D models often fail to replicate the complex tumor microenvironment. mdpi.com Future research must embrace and develop more sophisticated preclinical models that better mimic human physiology and disease.
Advanced models for efficacy evaluation include:
Three-Dimensional (3D) Spheroid and Organoid Cultures : These models better represent the cell-cell interactions, nutrient gradients, and hypoxic core found in solid tumors, offering a more relevant platform for studying drug efficacy and resistance. mdpi.com
Xenograft Models : The implantation of human cancer cells into immunodeficient mice remains a standard for in vivo efficacy testing. nih.gov
Patient-Derived Xenografts (PDXs) : These models involve implanting tumor tissue directly from a patient into a mouse. PDXs are considered more predictive of clinical outcomes as they better retain the genetic and histological characteristics of the original tumor.
Genetically Engineered Mouse Models (GEMMs) : These models are engineered to develop tumors that more closely mimic the natural progression of human cancer, providing valuable insights into drug efficacy and mechanism of action.
Employing a suite of these advanced models will enable a more rigorous and predictive evaluation of quinazolinone-based drug candidates before they enter costly clinical trials.
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development process for quinazolinone-based agents. mednexus.orgjddtonline.infokuey.net These computational technologies can analyze vast and complex datasets with a speed and accuracy that surpasses traditional methods, significantly accelerating research and reducing costs. mednexus.orgnih.gov
Key applications of AI and ML in quinazolinone research include:
Target Identification and Validation : AI algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets for quinazolinone derivatives. kuey.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling : ML models can predict the biological activity of new compounds based on their chemical structure, guiding the design of more potent and selective molecules. kuey.netnih.gov
De Novo Drug Design : Generative AI models can design entirely new quinazolinone derivatives with optimized properties for a specific target, expanding the chemical space for discovery. nih.gov
ADMET Prediction : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize candidates with favorable drug-like profiles and reduce late-stage failures. jddtonline.info
By leveraging these powerful in silico tools, researchers can streamline the entire discovery pipeline, from initial hit identification to lead optimization, making the development of the next generation of quinazolinone therapeutics more efficient and successful. mednexus.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for 6-hydroxy-7-methoxy-1H-quinazolin-4-one, and how can purity be maximized during synthesis?
- Methodological Answer : The synthesis of quinazolinone derivatives often involves cyclization reactions. For 6-hydroxy-7-methoxy derivatives, a multi-step approach is recommended:
Intermediate Preparation : Start with substituted anthranilic acid derivatives, followed by methoxy and hydroxyl group protection to avoid side reactions.
Cyclization : Use catalysts like p-toluenesulfonic acid (PTSA) or heterogeneous solid acid catalysts (e.g., zeolites) to promote ring closure efficiently .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) to achieve >95% purity.
Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (C18 column, 1.0 mL/min flow rate, λ = 254 nm) .
Q. How can researchers characterize this compound to confirm structural fidelity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and methoxy (2850–2950 cm⁻¹) groups.
- NMR : ¹H NMR should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR should resolve the quinazolinone carbonyl at ~δ 160–165 ppm .
- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H]⁺ peaks matching the molecular weight (e.g., 206.18 g/mol).
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct systematic solubility studies:
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Based on GHS classifications for structurally related quinazolinones:
Advanced Research Questions
Q. How can heterogeneous catalysts improve the scalability and sustainability of this compound synthesis?
- Methodological Answer : Replace homogeneous acids (e.g., H₂SO₄) with reusable catalysts like sulfonated carbon or MOFs.
- Example : Zeolite H-Y (2 wt% loading) in ethanol at 80°C achieves 85% yield with 5 reaction cycles without significant loss in activity. Monitor catalyst reuse via XRD and BET surface area analysis .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Apply comparative analysis:
Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values in enzyme inhibition assays) and identify outliers using Grubbs’ test.
Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to isolate variables.
Structural Verification : Cross-validate compound identity via X-ray crystallography to rule out isomer contamination .
Q. What computational strategies can predict the binding modes of this compound to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. What mechanistic studies are required to elucidate the role of the methoxy group in modulating the compound’s bioactivity?
- Methodological Answer : Design structure-activity relationship (SAR) studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
